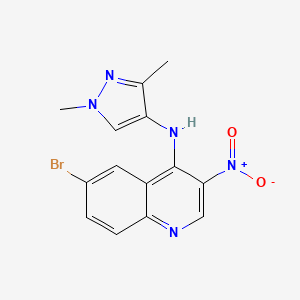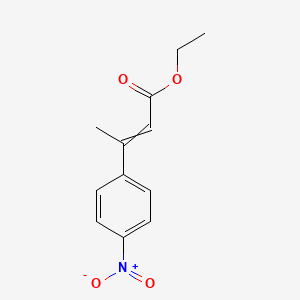
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine is a complex organic compound that features a quinoline ring substituted with bromine and nitro groups, and a pyrazole ring substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration of Quinoline: The starting material, quinoline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Bromination: The nitrated quinoline is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Formation of Pyrazole Ring: The pyrazole ring is synthesized separately by reacting 1,3-dimethyl-1H-pyrazole with an appropriate amine.
Coupling Reaction: The final step involves coupling the brominated and nitrated quinoline with the pyrazole derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Functionalized Quinoline: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine and pyrazole groups can modulate the compound’s binding affinity to various enzymes and receptors, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-3-nitro-quinolin-4-yl)-(1,3-dimethyl-1H-pyrazol-4-yl)-amine: Similar structure but with a chlorine atom instead of bromine.
(6-Bromo-3-nitro-quinolin-4-yl)-(1,3-dimethyl-1H-imidazol-4-yl)-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both bromine and nitro groups on the quinoline ring, along with the dimethyl-substituted pyrazole ring, provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
Molecular Formula |
C14H12BrN5O2 |
|---|---|
Molecular Weight |
362.18 g/mol |
IUPAC Name |
6-bromo-N-(1,3-dimethylpyrazol-4-yl)-3-nitroquinolin-4-amine |
InChI |
InChI=1S/C14H12BrN5O2/c1-8-12(7-19(2)18-8)17-14-10-5-9(15)3-4-11(10)16-6-13(14)20(21)22/h3-7H,1-2H3,(H,16,17) |
InChI Key |
GJRBKDZPVVFPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-([Butyl(methyl)amino]methyl)thiophene-2-carboxylic acid](/img/structure/B8579747.png)
![6-[(4-Chlorophenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B8579751.png)






![5-{[5-(1,2-Dithiolan-3-yl)pentanoyl]amino}pentanoic acid](/img/structure/B8579805.png)


